molecular formula C7H9BrN2O2 B2647036 4-bromo-5-ethyl-1-methyl-1H-pyrazole-3-carboxylic acid CAS No. 1248387-82-7

4-bromo-5-ethyl-1-methyl-1H-pyrazole-3-carboxylic acid

Cat. No.: B2647036
CAS No.: 1248387-82-7
M. Wt: 233.065
InChI Key: MEVZEUKQKVWYEN-UHFFFAOYSA-N
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Description

4-Bromo-5-ethyl-1-methyl-1H-pyrazole-3-carboxylic acid is a heterocyclic compound with a pyrazole ring structure It is characterized by the presence of a bromine atom at the 4th position, an ethyl group at the 5th position, a methyl group at the 1st position, and a carboxylic acid group at the 3rd position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-5-ethyl-1-methyl-1H-pyrazole-3-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-bromo-3-ethyl-1-methylpyrazole.

    Reaction with Carboxylating Agents: The intermediate is then reacted with carboxylating agents under controlled conditions to introduce the carboxylic acid group at the 3rd position.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include:

    Catalysts: Use of specific catalysts to enhance the reaction rate.

    Temperature Control: Maintaining optimal temperatures to favor the desired reaction pathway.

    Purification: Employing techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-5-ethyl-1-methyl-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophiles: For substitution reactions, common nucleophiles such as amines or thiols can be used.

    Oxidizing Agents: Agents like potassium permanganate or hydrogen peroxide can be used for oxidation.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom with an amine group would yield an amino derivative of the compound.

Scientific Research Applications

4-Bromo-5-ethyl-1-methyl-1H-pyrazole-3-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound can be used in the study of enzyme inhibition and as a potential lead compound in drug discovery.

    Medicine: It may have potential therapeutic applications due to its ability to interact with biological targets.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-bromo-5-ethyl-1-methyl-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. The bromine atom and the carboxylic acid group play crucial roles in binding to these targets, which can include enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-3-ethyl-1-methylpyrazole: Lacks the carboxylic acid group, making it less versatile in certain reactions.

    5-Ethyl-1-methyl-1H-pyrazole-3-carboxylic acid: Lacks the bromine atom, which may reduce its reactivity in substitution reactions.

    4-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid: Lacks the ethyl group, which can affect its steric properties and reactivity.

Uniqueness

4-Bromo-5-ethyl-1-methyl-1H-pyrazole-3-carboxylic acid is unique due to the combination of its substituents, which confer specific chemical and biological properties

Properties

IUPAC Name

4-bromo-5-ethyl-1-methylpyrazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2O2/c1-3-4-5(8)6(7(11)12)9-10(4)2/h3H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEVZEUKQKVWYEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NN1C)C(=O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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